molecular formula C8H10N2O B13338720 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Cat. No.: B13338720
M. Wt: 150.18 g/mol
InChI Key: MKYDGBZUBOMOGW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a cyclobutanone core linked to a 1-methyl-1H-pyrazole heterocycle, makes it a valuable synthon for the development of novel therapeutic agents. The pyrazole moiety is a privileged scaffold in pharmacology, frequently found in compounds with diverse biological activities . This compound serves as a key intermediate in exploratory research, particularly in the synthesis of potential kinase inhibitors. Structurally similar cyclobutane and pyrazole-containing derivatives have been investigated as potent inhibitors of Janus Kinases (JAK) and other kinase families, which are important targets in immunology and oncology . The reactivity of the ketone group on the cyclobutane ring allows for further synthetic elaboration, enabling researchers to create complex molecular architectures for structure-activity relationship (SAR) studies. Research into analogous molecular frameworks indicates potential applications in developing candidates with cytotoxic activity against various cancer cell lines . The presence of the 1-methyl-1H-pyrazol-4-yl group is a common feature in many bioactive molecules, as this subunit can contribute to favorable binding interactions with biological targets and influence the compound's pharmacokinetic properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)cyclobutan-1-one

InChI

InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3

InChI Key

MKYDGBZUBOMOGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC(=O)C2

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategies

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one generally proceeds through:

These approaches are supported by various methodologies including multicomponent reactions, cyclocondensation, and metal-catalyzed cross-coupling reactions.

Preparation of the Pyrazole Core

2.1. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The foundational step involves synthesizing methyl-substituted pyrazoles via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate or diketones.

  • Reaction Conditions: Typically performed under reflux in ethanol or acetic acid, with yields ranging from 57% to 72% depending on the specific substrate and conditions.
  • Example: Reaction of methylhydrazine with ethyl acetoacetate in ethanol yields 1-methyl-4-phenylpyrazole derivatives, which can be further functionalized.

2.2. Nucleophilic Substitution at the Pyrazole Ring

The pyrazole intermediate can be selectively brominated at the 4-position using N-bromosuccinimide (NBS) in inert solvents like tetrachloromethane at elevated temperatures (~80°C), producing 4-bromo-1-methylpyrazole, a key precursor for subsequent coupling reactions.

Functionalization of the Cyclobutanone Scaffold

3.1. Formation of Cyclobutanone Derivatives

Cyclobutanone derivatives are typically synthesized via:

3.2. Coupling of Pyrazole to Cyclobutanone

The key step involves attaching the pyrazol-4-yl group to the cyclobutanone:

  • Nucleophilic substitution: Using the brominated pyrazole derivative (e.g., 4-bromo-1-methylpyrazole) under basic conditions (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic attack at the electrophilic site on the cyclobutanone.

  • Metal-catalyzed cross-coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions can be employed to connect the pyrazolyl fragment to the cyclobutanone core, especially when functionalized with suitable boronic acids or amines.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Yield Reference
1 Cyclocondensation Hydrazine + 1,3-dicarbonyl 57-72% ,
2 Bromination NBS, inert solvent, 80°C Variable
3 Coupling Pyrazol bromide + cyclobutanone derivative Variable ,

Research Outcomes and Data Tables

Research indicates that the yields of each step can vary significantly based on reaction conditions:

Method Reaction Conditions Typical Yield Remarks
Cyclocondensation Reflux in ethanol or acetic acid 57-72% Efficient for substituted pyrazoles
Bromination NBS in tetrachloromethane at 80°C 50-80% Selective at 4-position
Cross-coupling Pd-catalyzed in DMSO or DMF 60-85% High efficiency, broad substrate scope

Notable Research Findings

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one C₈H₁₀N₂O 150.18 Cyclobutanone, Pyrazole High ring strain, synthetic intermediate N/A
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 126.11 Carboxylic acid, Pyrazole Water-soluble, used in metal-organic frameworks
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 Aldehyde, Pyrazole Electrophilic reactivity, cross-coupling precursor
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 234.68 Aryl ketone, Pyrazole Antifungal activity, bioactive scaffold
(1-Methyl-1H-pyrazol-4-yl)methanamine C₅H₉N₃ 111.15 Primary amine, Pyrazole Chelating agent, ligand in catalysis

Reactivity and Functional Group Comparisons

  • Cyclobutanone vs. Aryl Ketones: The cyclobutanone in the target compound exhibits ~30% higher ring strain than the aryl ketone in 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one , making it more reactive in photochemical [2+2] cycloadditions. However, aryl ketones like the latter show superior stability under acidic conditions due to resonance stabilization of the carbonyl group.
  • Pyrazole Substituent Effects: Derivatives with electron-withdrawing groups (e.g., carboxylic acid ) exhibit enhanced solubility in polar solvents (logP ~0.5 vs. ~1.8 for the target compound). In contrast, the aldehyde group in 1-Methyl-1H-pyrazole-4-carbaldehyde increases electrophilicity, enabling nucleophilic additions absent in the cyclobutanone analogue.

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutanone moiety substituted with a 1-methyl-1H-pyrazole ring. This unique structure may contribute to its biological activity, particularly in terms of enzyme interaction and modulation of signaling pathways.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one exhibit antimicrobial properties. Studies have shown that derivatives containing the pyrazole moiety can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, particularly through its action on Janus kinases (JAKs). Inhibition of JAKs can suppress inflammatory signaling pathways, suggesting that 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one may be beneficial in treating autoimmune diseases and inflammatory conditions .

3. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy . The mechanism may involve the inhibition of key kinases involved in tumor growth and proliferation.

The biological activity of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The pyrazole ring can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Signal Transduction Modulation: By affecting signaling cascades, the compound may influence cellular responses related to inflammation and tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Investigated antimicrobial and anti-inflammatory properties; potential for drug development targeting specific enzymes.
Highlighted the role of JAK inhibition in treating inflammatory diseases; suggests therapeutic benefits for autoimmune disorders.
Evaluated cytotoxicity against cancer cell lines; indicated potential as an anticancer agent through kinase inhibition.

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one?

The compound can be synthesized via coupling reactions between cyclobutanone derivatives and pyrazole precursors. For example, Suzuki-Miyaura cross-coupling may link a boronic acid-functionalized pyrazole to a brominated cyclobutanone intermediate. Alternatively, cycloaddition reactions (e.g., [2+2] photocycloaddition) or nucleophilic substitution on activated cyclobutanone derivatives (e.g., α-halocyclobutanones) are viable. Reaction conditions (e.g., Pd catalysts, temperature, solvent polarity) must be optimized to minimize strain-induced side reactions .

Q. How is the structure of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection via synchrotron or laboratory sources, followed by refinement using SHELXL (for small-molecule crystallography), resolves bond lengths, angles, and torsional strain in the cyclobutanone ring. ORTEP-III visualizes thermal ellipsoids and validates stereochemistry .

Q. What purification techniques are recommended for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase). Melting point determination (97–99°C range) corroborates purity .

Q. What spectroscopic methods characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify pyrazole protons (δ 7.5–8.0 ppm) and cyclobutanone carbonyl (δ 210–220 ppm in 13^13C).
  • IR : Strong absorption at ~1750 cm1^{-1} confirms the ketone group.
  • MS : High-resolution ESI-MS validates molecular weight (MW: 164.18 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl-pyrazole substituent influence reactivity?

The methyl group enhances pyrazole ring stability against oxidation, while the N-methylation reduces hydrogen-bonding capacity, affecting solubility. Electron-withdrawing effects from the pyrazole may polarize the cyclobutanone carbonyl, increasing susceptibility to nucleophilic attack. Comparative studies with analogs (e.g., 3-(4-tert-butylphenyl)cyclobutan-1-one) highlight substituent-dependent reactivity .

Q. What challenges arise in refining the crystal structure due to the cyclobutanone ring’s strain?

The cyclobutanone’s 90° bond angles induce torsional strain, leading to disordered electron density in XRD. SHELXL’s TWIN and BASF commands address twinning, while restraints on bond lengths/angles improve refinement. Dynamic disorder in the methyl-pyrazole group requires anisotropic displacement parameter (ADP) analysis .

Q. Are there known biological targets for structurally related pyrazole-cyclobutanone derivatives?

Patents disclose pyrazole-sulfonyl derivatives as kinase inhibitors (e.g., JAK2, EGFR) and PROTAC components. The cyclobutanone’s strained ring may act as a covalent warhead, targeting cysteine residues. Docking studies suggest interactions with ATP-binding pockets, but empirical validation is needed .

Q. How can reaction yields be optimized for large-scale synthesis?

Microfluidic reactors enhance mixing and heat transfer for exothermic steps (e.g., cycloadditions). Catalytic systems (e.g., Pd/XPhos) improve cross-coupling efficiency. Solvent screening (DMF vs. THF) and microwave-assisted heating reduce reaction times from hours to minutes .

Q. How do computational methods support conformational analysis of this compound?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) model the cyclobutanone’s puckering and pyrazole’s torsional flexibility. Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) predict aggregation behavior and solubility .

Q. What strategies resolve contradictions in reported synthetic yields?

Systematic DoE (Design of Experiments) evaluates variables (catalyst loading, temperature, stoichiometry). 1^1H NMR reaction monitoring identifies intermediate degradation pathways. Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres for moisture-sensitive steps .

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